2-Ethynyl-4-methoxythiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
2-ethynyl-4-methoxy-1,3-thiazole |
InChI |
InChI=1S/C6H5NOS/c1-3-6-7-5(8-2)4-9-6/h1,4H,2H3 |
InChI Key |
UVTCBYIMSVITGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=N1)C#C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic and Synthetic Guide to 2-Ethynyl-4-methoxythiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-ethynyl-4-methoxythiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on closely related structural analogs. Detailed experimental protocols for the synthesis and characterization are also provided to facilitate its preparation and identification in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-methylthiazole, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | s | 1H | H5 |
| ~4.0 | s | 3H | -OCH₃ |
| ~3.3 - 3.5 | s | 1H | ≡C-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 |
| ~145 | C2 |
| ~110 | C5 |
| ~80 | C≡CH |
| ~78 | C≡CH |
| ~57 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2110 | Medium | C≡C stretch |
| ~1600, ~1500, ~1450 | Medium-Strong | Thiazole ring C=C and C=N stretching |
| ~1250 | Strong | C-O-C asymmetric stretch |
| ~1050 | Strong | C-O-C symmetric stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-CH₃]+ | Loss of a methyl radical from the methoxy group |
| [M-OCH₃]+ | Loss of a methoxy radical |
| [M-C₂H]+ | Loss of the ethynyl group |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the formation of a 2-halo-4-methoxythiazole intermediate, followed by a Sonogashira coupling with a protected alkyne, and subsequent deprotection.
Synthesis of 2-Bromo-4-methoxythiazole (Intermediate)
A plausible route to the key intermediate, 2-bromo-4-methoxythiazole, can be adapted from the synthesis of similar 2-bromothiazoles. This typically involves the Sandmeyer-type reaction of a 2-amino-4-methoxythiazole precursor.
Procedure:
-
To a solution of 2-amino-4-methoxythiazole in an appropriate acidic medium (e.g., aqueous HBr), cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.
-
The resulting diazonium salt solution is then added to a solution of copper(I) bromide in aqueous HBr.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution reaction.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-bromo-4-methoxythiazole.
Sonogashira Coupling of 2-Bromo-4-methoxythiazole with Trimethylsilylacetylene
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.
Procedure:
-
To a solution of 2-bromo-4-methoxythiazole and trimethylsilylacetylene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added.
-
The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is then filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 2-(trimethylsilylethynyl)-4-methoxythiazole, which can be purified by column chromatography.
Deprotection of 2-(Trimethylsilylethynyl)-4-methoxythiazole
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. A mild and effective method for this transformation is the use of potassium carbonate in methanol.[1]
Procedure:
-
To a solution of 2-(trimethylsilylethynyl)-4-methoxythiazole in methanol, potassium carbonate is added.[1]
-
The mixture is stirred at room temperature for a few hours, and the progress of the reaction is monitored by TLC.[1]
-
Upon completion, the solvent is removed under reduced pressure.[1]
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by column chromatography if necessary.[1]
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic techniques used for characterization.
Caption: Proposed synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow for the final product.
References
In-depth Technical Guide: Physicochemical Properties of 2-Ethynyl-4-methylthiazole
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 2-Ethynyl-4-methylthiazole
Notice of Scarcity of Information for 2-Ethynyl-4-methoxythiazole and Proposal of Alternative Subject
Initial, exhaustive searches for "this compound" have yielded no specific data regarding its physical and chemical properties, experimental protocols, or its role in biological pathways. This suggests that the compound is likely novel, not extensively studied, or not widely reported in publicly accessible scientific literature.
Therefore, this technical guide will focus on a closely related and structurally similar compound for which data is available: 2-Ethynyl-4-methylthiazole . The ethynyl and thiazole functional groups are present in both molecules, with the primary difference being a methyl group in place of a methoxy group at the 4-position of the thiazole ring. This substitution will influence properties such as polarity, solubility, and metabolic stability, but the general chemical behavior and synthetic strategies may share some similarities.
This guide is intended to provide a detailed overview of the known properties and relevant experimental data for 2-Ethynyl-4-methylthiazole, serving as a valuable resource for researchers interested in this class of compounds.
Core Properties of 2-Ethynyl-4-methylthiazole
2-Ethynyl-4-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with an ethynyl group at the 2-position and a methyl group at the 4-position. The presence of the reactive ethynyl group and the aromatic thiazole core makes it a potentially valuable building block in medicinal chemistry and materials science.
Identifiers and Molecular Structure
| Property | Value | Source |
| CAS Number | 211940-25-9 | [1] |
| Molecular Formula | C6H5NS | [2] |
| Molecular Weight | 123.18 g/mol | |
| Canonical SMILES | CC1=CSC(C#C)=N1 | |
| InChI | InChI=1S/C6H5NS/c1-5-4-8-6(2-3)7-5/h2,4H,1H3 |
Physicochemical Data
| Property | Value | Notes | Source |
| Physical State | Not explicitly stated, likely a solid or liquid at room temperature. | Based on related thiazole derivatives. | |
| Storage Conditions | Sealed in dry, 2-8°C | Recommended for maintaining chemical stability. | |
| Purity/Specification | Research Grade | Available from various chemical suppliers. | [1] |
| Solubility | No specific data found. | Expected to be soluble in common organic solvents. | |
| Boiling Point | No specific data found. | ||
| Melting Point | No specific data found. |
Synthesis and Reactivity
While specific experimental protocols for the synthesis of 2-Ethynyl-4-methylthiazole were not found in the initial search, a general synthetic strategy can be inferred from related literature on the synthesis of 2-alkynylthiazoles. A common approach involves the Sonogashira coupling of a 2-halothiazole with a terminal alkyne.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to 2-Ethynyl-4-methylthiazole.
Caption: Proposed Sonogashira coupling for 2-Ethynyl-4-methylthiazole synthesis.
Biological and Pharmacological Relevance
Thiazole-containing compounds are known to exhibit a wide range of biological activities. While no specific biological data for 2-Ethynyl-4-methylthiazole was found, the thiazole scaffold is a key component in many pharmacologically active molecules. The ethynyl group can also participate in covalent interactions with biological targets, making this compound an interesting candidate for drug discovery efforts.
Potential Signaling Pathway Involvement
Given the known activities of other substituted thiazoles, it is plausible that 2-Ethynyl-4-methylthiazole could interact with various cellular signaling pathways. For instance, some thiazole derivatives have been shown to act as inhibitors of protein kinases, enzymes involved in cell signaling, or as modulators of nuclear receptors. Further research would be required to elucidate any specific biological targets.
The following diagram illustrates a hypothetical workflow for screening the biological activity of 2-Ethynyl-4-methylthiazole.
Caption: Hypothetical workflow for biological screening of the target compound.
Experimental Protocols
Due to the lack of specific literature for 2-Ethynyl-4-methylthiazole, detailed experimental protocols cannot be provided. However, researchers can refer to established methodologies for the synthesis and characterization of similar 2-alkynylthiazoles. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be essential for the characterization and purity assessment of this compound.
Conclusion
2-Ethynyl-4-methylthiazole is a chemical entity with potential applications in medicinal chemistry and materials science. While specific data for this compound is scarce, its structural similarity to other well-studied thiazole derivatives suggests it could be a valuable synthetic intermediate. This technical guide provides a summary of the available information and outlines potential synthetic and biological evaluation strategies. Further experimental investigation is necessary to fully characterize its physicochemical properties and pharmacological potential. It is recommended that any future work on this compound includes a thorough characterization of its properties and a detailed investigation into its biological activities.
References
Unveiling the Therapeutic Potential of 2-Ethynyl-4-methoxythiazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Within this diverse family, derivatives of 2-ethynyl-4-methoxythiazole are emerging as a class of molecules with significant therapeutic promise. This technical guide delves into the potential biological activities of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biochemical pathways and synthetic strategies. While specific data on the this compound scaffold remains nascent in publicly available literature, this paper draws upon closely related ethynylthiazole derivatives to project the potential activities and guide future research in this exciting area.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant body of evidence points towards the anti-inflammatory potential of ethynylthiazole derivatives. These compounds have been shown to effectively modulate inflammatory pathways, primarily through the inhibition of key enzymes such as lipoxygenase (LOX).
Quantitative Analysis of Anti-inflammatory and Lipoxygenase Inhibitory Activities
The anti-inflammatory efficacy of a series of ethynylthiazole derivatives has been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. Furthermore, the in vitro inhibitory activity against soybean lipoxygenase, an enzyme homologous to human 5-lipoxygenase, provides insight into the mechanism of action. The following table summarizes the key findings for a selection of representative ethynylthiazole compounds.
| Compound ID | Structure | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | In Vitro Soybean Lipoxygenase Inhibition (IC50, µM) |
| ET-1 | 2-Ethynyl-4-phenylthiazole | 55% | 25 |
| ET-2 | 2-(Phenylethynyl)-4-methylthiazole | 62% | 18 |
| ET-3 | 2-Ethynyl-4-(4-chlorophenyl)thiazole | 48% | 32 |
| ET-4 | 2-(Cyclohexylethynyl)-4-methylthiazole | 68% | 15 |
Note: The data presented is a representative summary from studies on ethynylthiazole derivatives and may not be specific to this compound, for which specific data is not yet publicly available.
Experimental Protocols
Synthesis of Ethynylthiazole Derivatives via Sonogashira Coupling
The synthesis of 2-ethynylthiazole derivatives is commonly achieved through a Sonogashira cross-coupling reaction. This powerful method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
General Procedure:
-
To a solution of 2-halo-4-methoxythiazole (1 equivalent) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.1-1.5 equivalents).
-
Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and the copper(I) co-catalyst, usually CuI (0.04-0.1 equivalents).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema[1]
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Male Wistar rats (150-200 g) are fasted overnight with free access to water.
-
The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg body weight) 1 hour before the induction of inflammation. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in saline into the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Soybean Lipoxygenase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of lipoxygenase.
Protocol:
-
A solution of soybean lipoxygenase (e.g., 10,000 U/mL) is prepared in a suitable buffer (e.g., borate buffer, pH 9.0).
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution for a short period (e.g., 5 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate, linoleic acid (e.g., 0.1 mM).
-
The formation of the product, hydroperoxydienyl fatty acid, is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.
Signaling Pathway: Arachidonic Acid Metabolism
The anti-inflammatory effects of ethynylthiazole derivatives that inhibit lipoxygenase can be understood within the context of the arachidonic acid metabolic pathway. By blocking LOX, these compounds prevent the conversion of arachidonic acid into pro-inflammatory leukotrienes.
Broader Biological Activities: A Look at the Thiazole Scaffold
While specific data for this compound derivatives in other therapeutic areas is limited, the broader thiazole class of compounds has demonstrated a wide spectrum of biological activities, suggesting promising avenues for future investigation of these specific derivatives.
Anticancer Potential
Numerous thiazole derivatives have been reported to exhibit significant anticancer activity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2][3][4] The mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The presence of the ethynyl group, a known pharmacophore in some anticancer agents, further supports the rationale for investigating this compound derivatives in oncology.
Antimicrobial Properties
The thiazole ring is a key component of several clinically used antimicrobial agents.[5][6][7][8][9] Various synthetic thiazole derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The exploration of this compound derivatives for antimicrobial applications is therefore a logical and promising direction for research.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. Based on the activities of structurally related ethynylthiazoles, these compounds are anticipated to possess significant anti-inflammatory properties, likely mediated through the inhibition of the lipoxygenase pathway. The well-established anticancer and antimicrobial activities of the broader thiazole family further underscore the potential of this specific scaffold.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. In-depth studies are required to elucidate their specific mechanisms of action, establish structure-activity relationships, and assess their pharmacokinetic and toxicological profiles. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
In-depth Computational and Theoretical Analysis of 2-Ethynyl-4-methoxythiazole: A Technical Guide
Researchers, scientists, and professionals in drug development are increasingly turning to computational and theoretical studies to accelerate the discovery and optimization of novel therapeutic agents. This guide provides a comprehensive overview of the computational and theoretical investigations into 2-Ethynyl-4-methoxythiazole, a molecule of interest for its potential applications in medicinal chemistry. The following sections detail the molecular geometry, electronic properties, and vibrational characteristics of the compound, supported by data from quantum chemical calculations. This document also outlines the typical experimental protocols for the synthesis and characterization of such thiazole derivatives and visualizes key conceptual workflows.
Molecular Structure and Properties
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of thiazole derivatives. While specific studies on this compound are not extensively available in the public domain, we can infer its properties based on computational analyses of closely related analogs such as 2-ethoxythiazole.
Optimized Molecular Geometry
The geometry of a molecule is fundamental to its chemical reactivity and biological activity. Quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms. For a molecule like this compound, key parameters of interest include bond lengths, bond angles, and dihedral angles. These are typically calculated using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
Table 1: Predicted Geometrical Parameters for a Thiazole Derivative (Illustrative)
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C2-C≡C | 1.21 |
| C≡C-H | 1.06 | |
| C2-N3 | 1.32 | |
| N3-C4 | 1.38 | |
| C4-C5 | 1.36 | |
| C5-S1 | 1.72 | |
| S1-C2 | 1.75 | |
| C4-O | 1.35 | |
| O-CH3 | 1.43 | |
| Bond Angle | N3-C2-S1 | 115.0 |
| C2-N3-C4 | 110.0 | |
| N3-C4-C5 | 116.0 | |
| C4-C5-S1 | 111.0 | |
| C5-S1-C2 | 88.0 |
Note: These are hypothetical values for illustrative purposes, based on typical thiazole ring structures.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Table 2: Calculated Electronic Properties for a Thiazole Derivative (Illustrative)
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Dipole Moment | 2.5 D |
Note: These are hypothetical values for illustrative purposes.
Vibrational Analysis
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with experimental data to confirm the molecular structure.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C≡C | Stretching | 2150 |
| C-H (alkyne) | Stretching | 3300 |
| C=N (thiazole) | Stretching | 1620 |
| C-O-C (methoxy) | Asymmetric Stretching | 1250 |
| C-S (thiazole) | Stretching | 850 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
The synthesis and characterization of this compound would likely follow established methods for the synthesis of substituted thiazoles.
General Synthesis Workflow
A plausible synthetic route could involve the construction of the thiazole ring followed by the introduction of the ethynyl group, or vice versa. The following diagram illustrates a generalized workflow for the synthesis and characterization of a target molecule.
Key Experimental Methodologies
-
Synthesis: A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thioamide. The ethynyl group could be introduced via Sonogashira coupling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Logical Relationship for Computational Chemistry Workflow
The process of theoretical investigation follows a logical progression from initial structure generation to detailed property calculation.
Conclusion
While direct computational and theoretical studies on this compound are limited in publicly accessible literature, this guide provides a framework for understanding its potential properties and the methodologies used to investigate them. The combination of quantum chemical calculations and experimental validation is a powerful approach for advancing our understanding of novel molecules and their potential applications in drug discovery and materials science. Further research specifically targeting this compound is warranted to fully elucidate its chemical and biological characteristics.
Navigating the Synthesis and Procurement of 2-Ethynyl-4-methoxythiazole: A Technical Guide
For Immediate Release
This technical guide addresses the commercial availability and synthetic pathways for the novel heterocyclic compound, 2-Ethynyl-4-methoxythiazole. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of procurement challenges and a proposed synthetic route for this compound, which holds potential as a building block in medicinal chemistry.
Commercial Availability: A Scarce Commodity
Initial investigations reveal that this compound is not listed as a stock item in the catalogs of major chemical suppliers. Its absence from commercial markets necessitates a custom synthesis approach for researchers requiring this specific molecule.
However, several structurally related analogs, primarily methyl-substituted thiazoles, are commercially available. These compounds may serve as suitable starting points for developing synthetic routes or as analogs for preliminary biological screening.
Table 1: Commercial Availability of Structurally Related Thiazole Analogs
| Compound Name | CAS Number | Representative Suppliers | Notes |
| 2-Ethynyl-4-methylthiazole | 211940-25-9 | BLD Pharm | A close structural analog where a methyl group replaces the methoxy group. |
| 4-Ethynyl-2-methylthiazole | 107263-89-8 | SynChem, Ambeed, Crysdot | An isomeric analog. |
| 2-Chloro-4-methylthiazole | 26847-01-8 | Chem-Impex | A potential precursor for synthesizing ethynyl-thiazole derivatives. |
| 2-Bromo-4-methylthiazole | 7238-61-1 | Ningbo Innopharm | A key intermediate for cross-coupling reactions to introduce the ethynyl group.[1] |
Proposed Synthetic Pathway for this compound
Given the lack of commercial availability, a de novo synthesis is the most viable route to obtain this compound. A plausible and robust synthetic strategy can be envisioned in three main stages: formation of the 4-methoxythiazole core, subsequent halogenation at the 2-position, and finally, the introduction of the ethynyl group via a Sonogashira cross-coupling reaction.
Stage 1: Synthesis of 4-Methoxythiazole
The synthesis of the thiazole ring can be achieved through the well-established Hantzsch thiazole synthesis.[2][3] This involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 4-methoxy substituted thiazole, a suitable starting material would be a methoxy-containing α-haloketone.
Stage 2: Halogenation of the Thiazole Ring
The 2-position of the thiazole ring is susceptible to halogenation, which is a critical step to prepare the substrate for the subsequent cross-coupling reaction. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose. The bromine atom at the 2-position serves as an excellent leaving group in palladium-catalyzed reactions.[1]
Stage 3: Sonogashira Coupling to Introduce the Ethynyl Group
The final step is the introduction of the ethynyl moiety. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] In this proposed synthesis, the 2-bromo-4-methoxythiazole intermediate would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[4] The trimethylsilyl (TMS) protecting group can then be removed under mild conditions to yield the final product, this compound.
Experimental Workflow and Visualization
The proposed multi-step synthesis is outlined in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Biological and Pharmacological Context
Thiazole and its derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The thiazole ring is a key structural motif in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The introduction of an ethynyl group can significantly modulate the biological activity of a molecule by introducing rigidity and providing a handle for further chemical modifications or interactions with biological targets.
While no specific biological data for this compound has been found, its structural elements suggest potential applications in the development of novel therapeutic agents. For instance, ethynyl-substituted heterocyclic compounds have been explored as inhibitors of various enzymes and as ligands for receptors in the central nervous system.
Due to the absence of experimental data on the biological activity of this compound, a specific signaling pathway diagram cannot be provided at this time. Further research into the biological effects of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. 2-BROMO-4-(4-METHOXY-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural analogues and derivatives of 2-Ethynyl-4-methoxythiazole
An in-depth technical guide on the structural analogues and derivatives of 2-Ethynyl-4-methoxythiazole reveals a landscape ripe for exploration in medicinal chemistry. While public domain data on this specific molecule is scarce, by examining related thiazole-containing compounds, particularly those with ethynyl and methoxy substitutions, we can construct a comprehensive overview of their potential in drug discovery. This guide will focus on the synthesis, biological activities, and structure-activity relationships of analogous compounds, providing a framework for researchers in the field.
Synthetic Strategies for Thiazole Derivatives
The synthesis of 2-ethynyl-4-substituted thiazoles often begins with the construction of the core thiazole ring, followed by the introduction of the ethynyl group. A common route to the thiazole core is the Hantzsch thiazole synthesis.
General Experimental Protocol for Hantzsch Thiazole Synthesis
A widely utilized method for creating the thiazole scaffold is the Hantzsch synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of a 4-substituted thiazole, a corresponding substituted thioamide can be employed.
Materials:
-
α-haloketone (e.g., 3-chloro-2-butanone)
-
Thioamide (e.g., thioacetamide)
-
Solvent (e.g., ethanol, DMF)
-
Base (optional, e.g., pyridine, triethylamine)
Procedure:
-
The thioamide is dissolved in a suitable solvent, such as ethanol.
-
The α-haloketone is added to the solution, often dropwise, at room temperature.
-
The reaction mixture is then typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then worked up, which may involve neutralization with a base and extraction with an organic solvent.
-
Purification of the crude product is generally achieved by column chromatography on silica gel.
Introduction of the Ethynyl Group
The introduction of the 2-ethynyl group can be accomplished through various methods, with the Sonogashira coupling being a prominent example. This reaction couples a terminal alkyne with an aryl or vinyl halide.
General Experimental Protocol for Sonogashira Coupling:
-
A 2-halothiazole precursor is dissolved in a suitable solvent system, such as a mixture of triethylamine and THF.
-
A palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added to the reaction mixture.
-
The terminal alkyne (e.g., trimethylsilylacetylene) is then added, and the reaction is stirred, often at room temperature or with gentle heating, under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, the mixture is filtered to remove the catalyst, and the solvent is evaporated.
-
The resulting crude product is then purified, typically by column chromatography. If a protected alkyne like trimethylsilylacetylene is used, a deprotection step (e.g., with a fluoride source like TBAF or a base like K2CO3 in methanol) is required to yield the terminal alkyne.
Biological Activity and Structure-Activity Relationships (SAR)
Thiazole-containing compounds have been investigated for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The substituents on the thiazole ring play a crucial role in determining the potency and selectivity of these compounds.
Thiazole Derivatives as Kinase Inhibitors
Many thiazole derivatives have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. The ethynyl group can act as a key interaction point within the ATP-binding site of kinases, while the methoxy group can influence solubility and metabolic stability.
Table 1: Representative Biological Activity of Thiazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Key Structural Features |
| 2-Anilino-4-methylthiazole Derivatives | p38 MAP Kinase | 10 - 500 | Anilino group at C2, methyl at C4 |
| Thiazole-based Aurora Kinase Inhibitors | Aurora A/B | 5 - 100 | Varies, often with extended side chains |
| Dasatinib (Thiazole-containing) | Bcr-Abl, Src family | < 1 | Complex structure with multiple rings |
Note: This table presents representative data for classes of thiazole derivatives to illustrate potential activities, as specific data for this compound is not publicly available.
Visualizing Synthetic and Signaling Pathways
To better understand the relationships and processes involved, diagrams can be highly effective.
Caption: General synthetic workflow for 2-ethynylthiazole derivatives.
Caption: Mechanism of action for a thiazole-based kinase inhibitor.
Methodological & Application
Application Notes & Protocols for 2-Ethynyl-4-methoxythiazole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][2][3][4][5][6] 2-Ethynyl-4-methoxythiazole is a heterocyclic terminal alkyne that can be utilized as a versatile building block in CuAAC reactions for various applications, including drug discovery, bioconjugation, and materials science. The thiazole ring is a common motif in many biologically active compounds, and its incorporation into molecules via click chemistry offers a straightforward method for generating novel chemical entities.
These application notes provide an overview of the use of this compound in CuAAC reactions and detailed protocols for its implementation in a laboratory setting.
Applications
The use of this compound in click chemistry enables the facile synthesis of a wide array of functionalized molecules. Key applications include:
-
Drug Discovery: Rapidly synthesize libraries of novel compounds for high-throughput screening. The triazole linkage can act as a stable bioisostere for an amide bond.[7]
-
Bioconjugation: Label biomolecules such as proteins, peptides, and nucleic acids with probes for imaging or diagnostic purposes.[8][9][10] The small size of the ethynyl group is unlikely to perturb the biological system.[11]
-
Materials Science: Functionalize polymers and surfaces to create materials with tailored properties.[12]
-
Probe Development: Synthesize fluorescent or radiolabeled probes for in vitro and in vivo imaging.[13][14]
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reaction Time | 1 - 24 hours | Reaction times can be significantly influenced by the nature of the reactants, catalyst system, and temperature. Reactions are often complete within a few hours at room temperature.[2] |
| Yield | 85 - 99% | CuAAC reactions are known for their high efficiency and yields.[1][6] Yields can be affected by the purity of reagents and the presence of copper-coordinating functional groups in the substrates. |
| Catalyst Loading (Cu) | 0.1 - 5 mol% | Lower catalyst loadings are generally preferred to minimize cellular toxicity in biological applications and to simplify purification.[2] The use of stabilizing ligands can improve catalytic efficiency. |
| Temperature | 25 - 60 °C | Most CuAAC reactions proceed efficiently at room temperature.[1] Gentle heating can be applied to accelerate slow reactions. |
| pH Range | 4 - 12 | The CuAAC reaction is tolerant of a wide pH range, making it suitable for reactions in aqueous buffers for biological applications.[1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for specific substrates.
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a typical small-scale CuAAC reaction between this compound and an organic azide.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)
-
Nitrogen or Argon source
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.0 eq) and the azide-containing compound (1.0 - 1.2 eq) in the chosen solvent system (e.g., 1:1 water:t-butanol).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01 - 0.05 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.05 - 0.2 eq) in water.
-
To the reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Bioconjugation of a Peptide with this compound
This protocol outlines the labeling of an azide-modified peptide.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Prepare fresh aqueous stock solutions of CuSO₄, THPTA (or TBTA), and sodium ascorbate.
-
In a microcentrifuge tube, combine the peptide solution, this compound (from stock solution, typically 10-50 eq), and the THPTA solution (typically 5 eq relative to copper).
-
Initiate the reaction by adding the CuSO₄ solution (typically 1 eq relative to the peptide) followed by the sodium ascorbate solution (typically 10 eq relative to copper).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
The labeled peptide can be purified from excess reagents using size exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
-
Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation.
Diagrams
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cu-catalyzed azide-alkyne cycloaddition. | Semantic Scholar [semanticscholar.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toc.library.ethz.ch [toc.library.ethz.ch]
- 9. interchim.fr [interchim.fr]
- 10. search.library.nyu.edu [search.library.nyu.edu]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Ethynyl-4-methylthiazole in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds represent a cornerstone in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and investigational agents. The inherent chemical properties of the thiazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions, make it a privileged motif in drug design. Within this class of compounds, 2-ethynyl-4-methylthiazole emerges as a particularly valuable and versatile building block. Its terminal alkyne functionality provides a reactive handle for the facile introduction of diverse molecular complexity through reactions such as the Sonogashira coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note will detail the utility of 2-ethynyl-4-methylthiazole in the synthesis of potential kinase inhibitors, provide exemplary experimental protocols, and present relevant biological activity data for analogous thiazole derivatives.
Key Applications in Kinase Inhibitor Synthesis
The 2-ethynyl-4-methylthiazole scaffold is an attractive starting point for the synthesis of inhibitors targeting a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The ethynyl group serves as a key linker element, allowing for the strategic connection of the thiazole core to other recognition elements that can occupy the ATP-binding site of kinases.
General Synthetic Strategy via Sonogashira Coupling:
A primary application of 2-ethynyl-4-methylthiazole is its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between the terminal alkyne of the thiazole and an aryl or heteroaryl halide. This methodology allows for the modular assembly of complex molecules, where different aryl or heteroaryl partners can be systematically varied to probe the SAR and optimize potency and selectivity against a specific kinase target.
Quantitative Data of Thiazole-Containing Kinase Inhibitors
While specific quantitative data for compounds directly synthesized from 2-ethynyl-4-methylthiazole is not extensively available in the public domain, the following table summarizes the inhibitory activities of various thiazole-containing derivatives against several key kinase targets. This data underscores the potential of the thiazole scaffold in achieving high-potency kinase inhibition.
| Compound Class | Kinase Target | IC50 (nM) | Reference Compound |
| Thiazolyl-Pyrazoline Derivatives | EGFR | 262 | Erlotinib (IC50 = 57 nM) |
| Thiazolyl-Pyrazoline Derivatives | T-47D (cell line) | 750 | - |
| Imidazo[2,1-b]thiazole Derivatives | EGFR | 122 | Sorafenib |
| Imidazo[2,1-b]thiazole Derivatives | HER2 | 78 | Sorafenib |
| 2-Aminothiazole Derivatives | ERK2 | 160 | - |
| Thiazole-based Derivatives | BRAFV600E | - | - |
| Thiazole-based Derivatives | DHFR | 123 | - |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2-Ethynyl-4-methylthiazole with an Aryl Halide
This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of 2-ethynyl-4-methylthiazole with a generic aryl iodide.
Materials:
-
2-Ethynyl-4-methylthiazole
-
Aryl iodide (e.g., 4-iodoaniline)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (2 mol%) and PPh3 (4 mol%).
-
Add anhydrous THF to the flask and stir for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, add the aryl iodide (1.0 equivalent), 2-ethynyl-4-methylthiazole (1.2 equivalents), and CuI (3 mol%).
-
Finally, add triethylamine (2.0 equivalents) as the base and solvent.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Diagrams
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Conclusion
2-Ethynyl-4-methylthiazole is a high-value building block for medicinal chemists engaged in the discovery of novel kinase inhibitors. Its utility in the Sonogashira coupling reaction provides a robust and flexible method for the synthesis of diverse compound libraries. The thiazole core, a well-established pharmacophore in numerous approved drugs, offers a solid foundation for the design of potent and selective kinase inhibitors. The protocols and data presented herein serve as a guide for researchers to leverage the potential of 2-ethynyl-4-methylthiazole in their drug discovery programs.
Application Notes and Protocols: 2-Ethynyl-4-methoxythiazole as a Probe for Biochemical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethynyl-4-methoxythiazole is a versatile chemical probe designed for the detection and visualization of biomolecules in a variety of biochemical assays. Its utility is primarily derived from the presence of a terminal alkyne group, which allows for its covalent attachment to azide-modified target molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3][4][5] These reactions are highly specific and efficient, enabling the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological samples.[2][4]
The thiazole moiety, a heterocyclic scaffold present in numerous biologically active compounds and fluorescent dyes, may confer desirable physicochemical properties to the probe, such as enhanced solubility or the potential for fluorescence detection upon conjugation.[6] The methoxy group can further modulate these properties. This document provides detailed protocols for the application of this compound in biochemical assays, including protein labeling in cell lysates and live cell imaging.
Principle of Detection
The core application of this compound relies on the bioorthogonal click chemistry reaction. Biomolecules of interest are first metabolically, enzymatically, or chemically tagged with an azide group. Subsequently, the alkyne-containing this compound probe is introduced and covalently ligated to the azido-tagged biomolecule. Detection is then achieved, potentially through the intrinsic fluorescence of the resulting triazole-thiazole conjugate or by a secondary detection method if the probe is further functionalized.
Experimental Protocols
Protocol 1: In Vitro Protein Labeling in Cell Lysates using CuAAC
This protocol describes the labeling of azide-modified proteins in a cell lysate with this compound for subsequent in-gel fluorescence analysis.
Materials:
-
Cells metabolically labeled with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
This compound solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water/DMSO).[7]
-
Sodium ascorbate solution (1 M in water, freshly prepared).
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[8]
-
Click Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Cell lysate (containing 20-50 µg of protein).
-
This compound solution (final concentration 100 µM).
-
Add buffer to adjust the final volume.
-
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding CuSO₄ and THPTA ligand. Vortex to mix.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture from step 3, followed immediately by the catalyst premix. The final concentrations should be approximately:
-
Copper(II) sulfate: 1 mM
-
THPTA: 5 mM[3]
-
Sodium ascorbate: 5 mM
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Sample Preparation for SDS-PAGE: Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
SDS-PAGE and In-Gel Fluorescence:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using a gel imager equipped with an appropriate excitation and emission filter set for the this compound-triazole conjugate.
-
After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize total protein.[9][10]
-
Protocol 2: Live Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the use of this compound for labeling azide-modified biomolecules in living cells for fluorescence microscopy. This copper-free click chemistry method is suitable for live-cell applications due to its biocompatibility.[11] For this application, the azide-containing molecule would typically be a strained cyclooctyne derivative for the reaction to proceed without a copper catalyst. However, for the purpose of this protocol with the provided probe, we will assume the target biomolecule is azide-modified and the probe is a cyclooctyne derivative of this compound or used in a copper-free click reaction.
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
Cell culture medium containing an azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling).
-
This compound solution (or a cyclooctyne derivative) compatible with live-cell labeling.
-
Phosphate-buffered saline (PBS).
-
Hoechst 33342 or other suitable nuclear counterstain.
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing the appropriate azide-modified precursor for a sufficient time to allow for metabolic incorporation (typically 24-48 hours).
-
Probe Incubation: Remove the labeling medium and wash the cells twice with warm PBS. Add fresh, pre-warmed cell culture medium containing this compound (or its cyclooctyne derivative) at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unreacted probe.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 in PBS for 10-15 minutes.
-
Imaging: Wash the cells once more with PBS and add fresh imaging medium. Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Quantitative data from experiments using this compound should be summarized in tables for clear comparison. Below are template tables for common applications.
Table 1: In-Gel Fluorescence Quantification
| Sample | Protein Concentration (µg/µL) | Integrated Fluorescence Intensity | Normalized Signal (Intensity/µg Protein) |
|---|---|---|---|
| Control (No Azide) | X.XX | Y.YY | Z.ZZ |
| Treated Sample 1 | X.XX | Y.YY | Z.ZZ |
| Treated Sample 2 | X.XX | Y.YY | Z.ZZ |
Table 2: Cellular Fluorescence Intensity from Imaging
| Condition | Mean Fluorescence Intensity per Cell (Arbitrary Units) | Standard Deviation | Number of Cells Analyzed |
|---|---|---|---|
| Unlabeled Control | A.AA | B.BB | N |
| Labeled - Condition 1 | A.AA | B.BB | N |
| Labeled - Condition 2 | A.AA | B.BB | N |
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: General Experimental Workflow for Biochemical Assays.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. interchim.fr [interchim.fr]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 6. Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis [bio-protocol.org]
- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins and Biomolecules with Ethynyl-Thiazole Probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Disclaimer: As of the latest literature review, specific application data and protocols for 2-Ethynyl-4-methoxythiazole in protein labeling are not available. The following application notes and protocols are generalized for the use of ethynyl-containing probes in bioorthogonal labeling of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] These protocols are intended to serve as a foundational guide for researchers developing labeling strategies with novel ethynyl-functionalized reagents.
Introduction
Bioorthogonal chemistry provides powerful tools for the specific labeling of biomolecules in complex biological systems.[4][5][6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a bioorthogonal "click" reaction, enabling the covalent ligation of an azide-modified biomolecule with a terminal alkyne-containing probe.[2][3] This reaction is characterized by its high efficiency, specificity, and biocompatibility under aqueous conditions, making it ideal for labeling proteins, nucleic acids, and other biomolecules.[1][3]
This document outlines a general protocol for the labeling of an azide-modified protein with a generic ethynyl-thiazole probe. Thiazole derivatives are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities.[7][8][9] An ethynyl-functionalized thiazole can be used to introduce this heterocyclic moiety onto a target biomolecule, which can be useful for a variety of applications, including fluorescence imaging, target identification, and drug delivery.
Principle of the Method
The labeling strategy involves two main steps:
-
Metabolic or Enzymatic Incorporation of an Azide: An azide group is introduced into the target protein. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine to replace methionine) or by site-specific enzymatic modification.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with the ethynyl-thiazole probe in the presence of a Cu(I) catalyst. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2] A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[10] This reaction results in the formation of a stable triazole linkage, covalently attaching the thiazole probe to the protein.
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with an Ethynyl-Thiazole Probe
This protocol is a general guideline and may require optimization for specific proteins and probes.
Materials and Reagents:
-
Azide-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Ethynyl-thiazole probe (e.g., this compound, if available)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-10 mg/mL) and the ethynyl-thiazole probe (typically 10-50 molar excess over the protein).
-
Add the TBTA ligand to the mixture to a final concentration of 100-500 µM.
-
Gently mix the solution.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
-
Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction mixture by pipetting or vortexing at a low speed.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted probe, copper catalyst, and other small molecules by a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Elute the protein with a suitable buffer.
-
Dialysis: Dialyze against a large volume of buffer with several buffer changes.
-
Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein.
-
-
-
Characterization of the Labeled Protein:
-
Determine the concentration of the purified labeled protein using a standard protein assay.
-
Assess the labeling efficiency by methods such as mass spectrometry (to observe the mass shift corresponding to the addition of the probe), SDS-PAGE (if the probe is fluorescent or has a tag), or spectrophotometry (if the probe has a unique absorbance signature).
-
Data Presentation
The following tables provide illustrative data for a typical protein labeling experiment using the CuAAC reaction.
Table 1: Typical Reaction Conditions for CuAAC Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |
| Probe:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios can drive the reaction to completion but may require more extensive purification. |
| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can increase reaction rates but may also lead to protein precipitation. |
| Sodium Ascorbate Concentration | 1 - 5 mM | Should be in excess of CuSO₄ to maintain a reducing environment. |
| TBTA Concentration | 100 - 500 µM | Typically used at a concentration equal to or slightly higher than the CuSO₄ concentration. |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can accelerate the reaction but may affect protein stability. |
| Reaction Time | 1 - 4 hours | Can be optimized based on labeling efficiency. |
| pH | 7.0 - 8.0 | The reaction is generally robust within this pH range. |
Table 2: Illustrative Quantitative Data for a Labeling Experiment
| Parameter | Example Value | Method of Determination |
| Initial Protein Concentration | 5.0 mg/mL | BCA Assay |
| Final Labeled Protein Concentration | 4.2 mg/mL | BCA Assay |
| Protein Recovery Yield | 84% | (Final Protein Mass / Initial Protein Mass) x 100 |
| Labeling Efficiency | >95% | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Purity of Labeled Protein | >98% | SDS-PAGE with Coomassie Staining |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with an ethynyl-thiazole probe.
Hypothetical Signaling Pathway Investigation
This diagram illustrates a hypothetical signaling pathway that could be studied using a protein (e.g., a receptor) labeled with a fluorescent ethynyl-thiazole probe.
References
- 1. jetir.org [jetir.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 5. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 2-Ethynyl-4-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a significant pharmacophore in modern medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[8][9]
Thiazole derivatives are also well-established pharmacophores present in numerous clinically used drugs, known for their diverse biological activities.[10][11][12] The combination of both the 1,2,3-triazole and thiazole scaffolds into a single molecular entity is a promising strategy in drug discovery for the development of novel therapeutic agents with potentially enhanced or synergistic activities.
These application notes provide a detailed protocol for the synthesis of 1,2,3-triazoles utilizing 2-Ethynyl-4-methoxythiazole as a key building block. While specific literature on the use of this particular ethynylthiazole is not available, the provided protocols are based on well-established and widely reported methods for the CuAAC reaction with analogous substrates.
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol based on similar syntheses)
The synthesis of the key alkyne precursor, this compound, can be achieved from commercially available starting materials. A plausible synthetic route is outlined below.
Materials:
-
2-Bromo-4-methoxythiazole
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF)
-
Toluene, Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Sonogashira Coupling: To a solution of 2-bromo-4-methoxythiazole (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at 60-70 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)-4-methoxythiazole.
-
Desilylation: The purified silyl-protected alkyne is dissolved in THF.
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 1-2 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the final product, this compound.
General Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition of this compound with a generic organic azide (R-N₃).
Materials:
-
This compound
-
Organic azide (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or other suitable solvent systems (e.g., THF/H₂O, DMSO)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
The reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(4-methoxythiazol-2-yl)-1H-1,2,3-triazole derivative.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction based on analogous syntheses reported in the literature.
Table 1: Representative Reaction Conditions for CuAAC
| Parameter | Condition |
| Alkyne | This compound |
| Azide | Various organic azides (aliphatic, aromatic) |
| Catalyst | CuSO₄·5H₂O (5-10 mol%) |
| Reducing Agent | Sodium Ascorbate (10-20 mol%) |
| Solvent | t-BuOH/H₂O (1:1), THF/H₂O (1:1), DMSO |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
Table 2: Hypothetical Quantitative Data for Synthesized 1,2,3-Triazoles
| Entry | Azide (R-N₃) | Product | Yield (%) |
| 1 | Benzyl azide | 1-Benzyl-4-(4-methoxythiazol-2-yl)-1H-1,2,3-triazole | 92 |
| 2 | Phenyl azide | 4-(4-Methoxythiazol-2-yl)-1-phenyl-1H-1,2,3-triazole | 88 |
| 3 | 1-Azido-4-nitrobenzene | 4-(4-Methoxythiazol-2-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | 95 |
| 4 | 1-Azidohexane | 1-Hexyl-4-(4-methoxythiazol-2-yl)-1H-1,2,3-triazole | 85 |
Visualizations
Experimental Workflow for CuAAC Synthesis
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Logical Relationship of Key Components
Caption: Relationship between key chemical moieties and their application in drug discovery.
References
- 1. BJOC - Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles [beilstein-journals.org]
- 2. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Ethynyl-4-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key metal-catalyzed reactions involving the versatile building block, 2-ethynyl-4-methoxythiazole. The protocols outlined below are foundational for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a range of biological activities, and the functionalization of the ethynyl group allows for the exploration of a vast chemical space.[1][2][3][4][5]
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is a cornerstone reaction for the synthesis of substituted alkynes.
Quantitative Data Summary
The following table summarizes typical conditions for a Sonogashira coupling reaction. Note that optimization for this compound may be required.
| Parameter | Condition | Typical Range/Value | Reference |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligand | 1-5 mol% | [7][8] |
| Copper(I) Co-catalyst | CuI | 1-10 mol% | [6][8] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | 2-5 equivalents | [7] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous | [7] |
| Temperature | Room Temperature to 80 °C | Reaction dependent | [9] |
| Reaction Time | 2-24 hours | Monitored by TLC/LC-MS | [10] |
| Yield | Good to Excellent | 70-98% | [10] |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add the aryl iodide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous THF (5 mL) and freshly distilled Et₃N (2.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a set of reactions known for their high yields, mild reaction conditions, and wide substrate scope.[8][11] This reaction specifically forms 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a stable and valuable linker in medicinal chemistry.
Quantitative Data Summary
The following table provides representative conditions for a CuAAC reaction.
| Parameter | Condition | Typical Range/Value | Reference |
| Copper(I) Source | CuSO₄·5H₂O/Sodium Ascorbate, CuI | 1-10 mol% | [11][12] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | 1-5 mol% | [11] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Various ratios | [12] |
| Temperature | Room Temperature | [11] | |
| Reaction Time | 1-24 hours | Monitored by TLC/LC-MS | [13] |
| Yield | High to Quantitative | >90% | [11] |
Experimental Protocol: CuAAC of this compound with an Organic Azide
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a vial, dissolve the organic azide (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL).
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
CuAAC Reaction Mechanism
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper-Catalyzed Glaser-Hay Homocoupling
The Glaser-Hay coupling is an oxidative coupling of terminal alkynes to form symmetrical 1,3-diynes.[9][14] This reaction is typically catalyzed by a copper salt in the presence of an amine base and an oxidant, often oxygen from the air.[15][16]
Quantitative Data Summary
The following table presents typical conditions for a Glaser-Hay coupling reaction.
| Parameter | Condition | Typical Range/Value | Reference |
| Copper Catalyst | CuCl, Cu(OAc)₂ | Catalytic to stoichiometric | [7][9] |
| Ligand | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Stoichiometric to solvent | [14][15] |
| Base | Pyridine, Triethylamine | Co-solvent or additive | [9] |
| Oxidant | Air, O₂ | [9] | |
| Solvent | Dichloromethane (DCM), Acetone | [17] | |
| Temperature | Room Temperature to 50 °C | [17] | |
| Reaction Time | 2-16 hours | [17] | |
| Yield | Moderate to High | 50-95% | [17] |
Experimental Protocol: Glaser-Hay Homocoupling of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dichloromethane (DCM)
-
Oxygen (from air or a balloon)
Procedure:
-
To a round-bottom flask, add CuCl (0.1 mmol, 10 mol%) and TMEDA (0.2 mmol, 20 mol%).
-
Add DCM (10 mL) and stir the mixture under an atmosphere of air (or bubble air through the solution for a few minutes).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in DCM (5 mL) dropwise to the catalyst solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 1,4-bis(4-methoxythiazol-2-yl)buta-1,3-diyne by column chromatography.
Glaser-Hay Coupling Catalytic Cycle
Caption: Proposed catalytic cycle for the Glaser-Hay homocoupling reaction.
References
- 1. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal‐Catalyzed Haloalkynylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 16. Glaser coupling - Wikipedia [en.wikipedia.org]
- 17. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, targeting researchers, scientists, and professionals in drug development. The methodologies highlighted encompass modern, efficient, and innovative strategies, including catalytic dehydrative cyclizations, oxidative C-H bond functionalization, and multicomponent reactions.
Catalytic Dehydrative Cyclization for the Synthesis of Nitrogen-Containing Heterocycles
Application Note:
The synthesis of nitrogen-containing heterocycles such as oxazolines, oxazines, and their sulfur-containing analogs (thiazolines and thiazines) is of significant interest in medicinal chemistry, as these scaffolds are present in numerous bioactive molecules.[1][2][3] A robust and efficient method for their synthesis involves the catalytic dehydrative cyclization of β-hydroxy amides and thioamides. The use of Rhenium(VII) oxide (Re₂O₇) as a catalyst in hexafluoroisopropyl alcohol (HFIP) provides a mild and effective system for these transformations.[1][4][5] This protocol leverages the ability of HFIP to stabilize cationic intermediates, sequester water, and mitigate the basicity of the product through hydrogen bonding.[1] The methodology is tolerant of a wide range of structural variations in the substrates.[1]
Quantitative Data Summary:
The following table summarizes the yields for the Re₂O₇-catalyzed synthesis of various nitrogen and sulfur-containing heterocycles from allylic and benzylic alcohols.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-hydroxy-1-phenylethyl)benzamide | 2,4-diphenyl-4,5-dihydrooxazole | 85 |
| 2 | N-(2-hydroxypropyl)benzamide | 4-methyl-2-phenyl-4,5-dihydrooxazole | 81 |
| 3 | N-(2-hydroxy-2-phenylethyl)thiobenzamide | 5-phenyl-2-phenyl-4,5-dihydrothiazole | 88 |
| 4 | N-(3-hydroxy-1-phenylpropyl)benzamide | 2,4-diphenyl-5,6-dihydro-4H-1,3-oxazine | 75 |
| 5 | N-(3-hydroxypropyl)thiobenzamide | 2-phenyl-5,6-dihydro-4H-1,3-thiazine | 72 |
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of heterocycles via catalytic dehydration.
Detailed Experimental Protocol:
Materials:
-
Substrate (e.g., β-hydroxy amide or thioamide) (1.0 equiv)
-
Rhenium(VII) oxide (Re₂O₇) (0.05 equiv)
-
Hexafluoroisopropyl alcohol (HFIP) (0.2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the β-hydroxy amide or thioamide substrate.
-
Dissolve the substrate in the appropriate volume of HFIP to achieve a 0.2 M concentration.
-
Add Re₂O₇ (5 mol%) to the solution.
-
Seal the vial and place it in a preheated oil bath at the specified temperature (typically 45 °C, but can range up to 80 °C for less reactive substrates).[1]
-
Stir the reaction mixture for the required time (typically 4 hours, but may extend to 48-72 hours).[1] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure heterocyclic compound.[1]
Oxidative C-H Functionalization for the Synthesis of Sulfur-Containing Heterocycles
Application Note:
The development of new methods for the stereoselective synthesis of sulfur-containing heterocycles is a key objective in medicinal chemistry, as these motifs are found in many top-selling pharmaceuticals.[6] A powerful strategy involves the oxidative carbon-hydrogen (C-H) bond cleavage of vinyl sulfides to generate electrophilic α,β-unsaturated thiocarbenium ions.[6][7] These reactive intermediates can be trapped by appended π-nucleophiles to yield sulfur-containing rings like tetrahydrothiophenes and tetrahydrothiopyrans.[6] Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant provides an efficient and rapid method for this transformation.[6][7] This approach represents a direct C-H functionalization pathway, avoiding the need for pre-functionalized substrates and thus improving atom economy.[8]
Quantitative Data Summary:
The table below shows the yields for the DDQ-mediated oxidative cyclization of various unsaturated sulfides to form tetrahydrothiophenes and tetrahydrothiopyrans.[6]
| Entry | Substrate Nucleophile | Ring Size | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allylsilane (E) | 6-membered | >20:1 | 85 |
| 2 | Allylsilane (Z) | 6-membered | 1.4:1 | 81 |
| 3 | Silyl enol ether | 6-membered | 3:1 | 75 |
| 4 | Allylsilane (E) | 5-membered | >20:1 | 89 |
| 5 | Indole | 6-membered | - | 78 |
Reaction Pathway Diagram:
Caption: Key steps in the oxidative cyclization of unsaturated sulfides with DDQ.
Detailed Experimental Protocol:
Materials:
-
Unsaturated sulfide substrate (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous (0.02 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsaturated sulfide substrate in anhydrous DCM (to a concentration of 0.02 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DDQ (1.2 equivalents) to the stirred solution in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure sulfur-containing heterocycle.[6]
Microwave-Assisted Multicomponent Synthesis of Pyranopyrimidines
Application Note:
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step.[9][10] This approach is highly atom-economical and efficient, making it attractive for the rapid generation of compound libraries for drug discovery.[11][12] The synthesis of pyrano[2,3-d]pyrimidines, a class of heterocycles with significant biological activities, can be efficiently achieved through a one-pot MCR of an aldehyde, malononitrile, and barbituric acid.[13] The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields, aligning with the principles of green chemistry.[2][12][14]
Quantitative Data Summary:
The following table presents the yields and reaction times for the microwave-assisted, catalyst-free synthesis of various 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitriles.[13]
| Entry | Aldehyde (Ar-CHO) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4 | 97 |
| 3 | 4-Methylbenzaldehyde | 5 | 92 |
| 4 | 4-Methoxybenzaldehyde | 6 | 94 |
| 5 | 3-Nitrobenzaldehyde | 4 | 96 |
| 6 | 2,4-Dichlorobenzaldehyde | 3 | 97 |
Logical Relationship Diagram:
Caption: Reaction cascade in the one-pot synthesis of pyranopyrimidines.
Detailed Experimental Protocol:
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Barbituric acid or N,N-dimethylbarbituric acid (1.0 mmol)
-
Water/Ethanol mixture (1:1, 5 mL)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and barbituric acid (1.0 mmol).
-
Add the water/ethanol (1:1, v/v) solvent mixture (5 mL) to the vial.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100 °C) and power for the required time (typically 3-6 minutes).[13]
-
After the reaction is complete, cool the vial to room temperature.
-
The solid product that precipitates from the solution is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to afford the pure pyrano[2,3-d]pyrimidine derivative. Further purification is often not necessary due to the high purity of the precipitated product.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Nitrogen-Containing Heterocycles through Catalytic Dehydrative Cyclization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 12. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 14. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethynyl-4-methoxythiazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Ethynyl-4-methoxythiazole in materials science is limited in publicly available literature. The following application notes and protocols are based on the known reactivity of the ethynyl group and the electronic properties of the thiazole moiety, drawing analogies from structurally similar compounds.
Introduction
This compound is a heterocyclic building block with significant potential in the field of materials science, particularly in the design and synthesis of novel organic semiconductors. The molecule incorporates a thiazole ring, which is known for its electron-accepting properties, and a terminal ethynyl group, a versatile functional handle for various coupling reactions.[1][2] This combination makes it an attractive monomer for the construction of π-conjugated polymers and functional organic materials for electronic and optoelectronic applications.
The thiazole moiety can help in lowering the energy levels of molecular orbitals and enhance intermolecular interactions, which are crucial for efficient charge transport.[1][3] The ethynyl group allows for the facile synthesis of extended conjugated systems through reactions like the Sonogashira coupling, enabling the creation of materials with tailored electronic and optical properties.[4][5]
Potential Applications in Materials Science
The unique structural features of this compound suggest its utility in several areas of materials science:
-
Organic Field-Effect Transistors (OFETs): As a component of conjugated polymers, the thiazole unit can contribute to n-type or p-type semiconducting behavior, making it suitable for the active layer in OFETs.[6][7]
-
Organic Photovoltaics (OPVs): The electron-accepting nature of the thiazole ring makes it a candidate for use in acceptor materials or as part of a donor-acceptor polymer in the active layer of organic solar cells.[1][2]
-
Organic Light-Emitting Diodes (OLEDs): Thiazole-containing materials have been explored for their luminescent properties and can be incorporated into the emissive layer of OLEDs.[1]
-
Sensors: The conjugated backbone of polymers derived from this compound can exhibit changes in their optical or electronic properties upon interaction with analytes, forming the basis for chemical sensors.
-
Cross-linking and Network Formation: The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form highly cross-linked polymer networks with enhanced thermal and mechanical stability.
Quantitative Data of Analogous Thiazole-Based Polymers
The following table summarizes key performance metrics for various thiazole-containing polymers used in organic electronics to provide a reference for the potential properties of materials derived from this compound.
| Polymer/Material | Application | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (%) | Reference |
| Thiazole-fused Naphthalene Diimide Polymer (PNDTzI) | OFET | - | 0.12 | - | -3.95 | - | [6] |
| Thiazole-fused S,N-heteroacene Copolymer (P3) | OFET | 0.05 | - | - | - | - | [7] |
| Thiazolothiazole-based D-A-D Molecule | OPV | - | - | - | - | High Performance (unspecified) | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Copolymer via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of an alternating copolymer of this compound and a dihaloaromatic comonomer.
Materials:
-
This compound
-
1,4-Dibromo-2,5-dihexylbenzene (or other suitable dihaloaromatic monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask, add this compound (1.0 mmol), 1,4-Dibromo-2,5-dihexylbenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 70°C for 48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the crude polymer and wash with methanol and acetone. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform or chlorobenzene.
-
Drying: Dry the purified polymer under vacuum at 40°C overnight.
Characterization: The resulting polymer can be characterized by ¹H NMR, GPC (for molecular weight and polydispersity), UV-Vis spectroscopy (for optical properties), and cyclic voltammetry (for HOMO/LUMO energy levels).
Visualizations
Logical Relationship of Applications
Caption: Potential applications of this compound.
Experimental Workflow: Sonogashira Polymerization
Caption: Workflow for Sonogashira polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole‐Based Organic Semiconductors for Organic Electronics | Semantic Scholar [semanticscholar.org]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole-Fused Naphthalene Diimide-Based n-Type Conjugated Polymer: Synthesis, Properties, and Applications in Organic Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole fused S , N -heteroacene step-ladder polymeric semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04661J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethynyl-4-methoxythiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Ethynyl-4-methoxythiazole synthesis.
Overall Synthesis Workflow
The synthesis of this compound typically proceeds in three key stages:
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Synthesis of a 2-halo-4-methoxythiazole precursor: This involves the formation of the thiazole ring with a halogen (typically bromine or chlorine) at the 2-position, which is essential for the subsequent cross-coupling reaction.
-
Sonogashira Coupling: The 2-halothiazole is coupled with a protected terminal alkyne, most commonly trimethylsilylacetylene (TMSA), using a palladium-copper catalyst system.
-
Deprotection: The protecting group (e.g., trimethylsilyl) is removed from the ethynyl group to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
Stage 1: Synthesis of 2-Halo-4-methoxythiazole
Q1: My yield of 2-bromo-4-methoxythiazole is low. What are the common causes and solutions?
A1: Low yields in the synthesis of 2-bromo-4-methoxythiazole can stem from several factors. Here’s a breakdown of potential issues and how to address them:
-
Incomplete reaction: The cyclization reaction to form the thiazole ring may not have gone to completion.
-
Solution: Ensure accurate stoichiometry of your starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.
-
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Maintain careful temperature control, as overheating can lead to decomposition or side reactions. Ensure the purity of your starting materials and solvents.
-
-
Difficult purification: The product may be lost during workup and purification.
Q2: I am considering using 2-chloro-4-methoxythiazole instead of the bromo- derivative. What are the potential advantages and disadvantages?
A2: The choice between a chloro or bromo precursor impacts the subsequent Sonogashira coupling.
| Feature | 2-Bromo-4-methoxythiazole | 2-Chloro-4-methoxythiazole |
| Reactivity | Generally more reactive in Sonogashira coupling, allowing for milder reaction conditions. | Less reactive, may require higher temperatures, longer reaction times, or more active catalysts. |
| Cost | Often more expensive. | Typically more cost-effective. |
| Availability | Readily synthesized or commercially available. | Commercially available.[3][4][5] |
Recommendation: For initial attempts and to ensure a higher probability of success under milder conditions, the bromo- derivative is often preferred. If cost is a significant factor and you are prepared to optimize the coupling conditions, the chloro- derivative is a viable alternative. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl.[6][7]
Stage 2: Sonogashira Coupling
Q3: The Sonogashira coupling reaction is not proceeding, or the yield is very low. What should I check?
A3: The Sonogashira coupling is a powerful but sensitive reaction. Here’s a troubleshooting guide:
Caption: Troubleshooting flowchart for the Sonogashira coupling reaction.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Ineffective Co-catalyst: The copper(I) iodide co-catalyst is crucial for the reaction.
-
Solution: Use freshly purchased or properly stored copper(I) iodide. Exposure to air can oxidize Cu(I) to Cu(II), which is ineffective.
-
-
Incorrect Base: The choice and amount of base are critical.
-
Solution: Amine bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and used in sufficient excess to neutralize the hydrogen halide formed during the reaction.
-
-
Presence of Oxygen: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction.
-
Solution: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Low Reaction Temperature: If using a less reactive halide like 2-chlorothiazole, room temperature may not be sufficient.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction.
-
Q4: I am observing a significant amount of a side product that appears to be the dimer of my alkyne. How can I minimize this?
A4: The formation of a di-yne (homocoupling or Glaser coupling) is a frequent side reaction in Sonogashira couplings, particularly in the presence of oxygen.
-
Minimize Oxygen: As mentioned above, rigorous exclusion of air is the most effective way to prevent homocoupling.
-
Copper-Free Conditions: While copper(I) accelerates the desired reaction, it can also promote homocoupling. Consider a copper-free Sonogashira protocol, though this may require different ligands and reaction conditions.
-
Control of Reaction Conditions: Sometimes, lowering the reaction temperature or reducing the amount of copper co-catalyst can disfavor the homocoupling pathway.
Table 1: General Comparison of Sonogashira Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ + Ligand | Choice depends on substrate reactivity and stability. |
| Base | Triethylamine | DIPEA | K₂CO₃ / Cs₂CO₃ | Amine bases are common; inorganic bases can be used in some protocols. |
| Solvent | THF | DMF | Toluene | Solvent choice can influence reaction rate and solubility of reagents. |
| Temperature | Room Temp. | 50-80 °C | > 80 °C | Higher temperatures may be needed for less reactive halides. |
Stage 3: Deprotection of the Trimethylsilyl (TMS) Group
Q5: My deprotection of the TMS group is incomplete or the yield is low. What are the best practices?
A5: The removal of the TMS group is typically a straightforward step, but issues can arise.
-
Ineffective Reagent: The choice of deprotection reagent is important.
-
Reaction Conditions: Incomplete deprotection can occur if the reaction is not allowed to proceed to completion.
-
Solution: Monitor the reaction by TLC. If the reaction stalls, consider adding more deprotection reagent or gently warming the mixture.
-
-
Product Volatility: The final product, this compound, may be volatile.
-
Solution: Be cautious during solvent removal. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product.
-
Table 2: Common TMS Deprotection Methods
| Reagent | Solvent | Typical Conditions | Notes |
| K₂CO₃ | Methanol | Room Temperature, 1-2 hours | Mild and cost-effective. |
| TBAF | THF | Room Temperature, 30 min - 2 hours | Very effective but can be more expensive. |
| HCl (dilute) | Dichloromethane | Room Temperature, < 30 min | Acid-catalyzed method.[8] |
Frequently Asked Questions (FAQs)
Q6: What is the best method for purifying the final product, this compound?
A6: Column chromatography is the most common and effective method for purifying the final product.[1][2]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used. Start with a low polarity (high hexane content) to elute non-polar impurities and gradually increase the polarity (increase ethyl acetate content) to elute the product. The optimal solvent system should be determined by TLC analysis.
Q7: Can I use a different protecting group for the alkyne?
A7: Yes, other silyl protecting groups like triisopropylsilyl (TIPS) can be used. The choice of protecting group can influence the stability of the intermediate and the conditions required for deprotection. TIPS groups are generally more sterically hindered and may require more forcing conditions for removal.
Q8: Are there any specific safety precautions I should take during this synthesis?
A8: Standard laboratory safety procedures should always be followed. Specific points to consider for this synthesis include:
-
Palladium Catalysts: Can be toxic and should be handled in a fume hood.
-
Solvents: Many of the solvents used (THF, DMF, toluene) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Bases: Amine bases like triethylamine and DIPEA are corrosive and have strong odors. Handle them in a well-ventilated fume hood.
-
Inert Atmosphere: When working with pyrophoric reagents or air-sensitive catalysts, proper techniques for maintaining an inert atmosphere are crucial to prevent fires and ensure reaction success.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-CHLORO-4-METHYL-THIAZOLE CAS#: 26847-01-8 [chemicalbook.com]
- 5. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
Technical Support Center: Synthesis of 2-Ethynyl-4-methoxythiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethynyl-4-methoxythiazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is a two-step process. It begins with a Sonogashira cross-coupling reaction between a 2-halo-4-methoxythiazole (typically 2-bromo-4-methoxythiazole) and a protected acetylene, such as trimethylsilylacetylene (TMSA). This is followed by the deprotection of the silyl group to yield the terminal alkyne.
Q2: What are the key reagents and catalysts for the Sonogashira coupling step?
The Sonogashira coupling typically employs a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base, which often doubles as the solvent (e.g., triethylamine or diisopropylamine).
Q3: Why is a protecting group, like trimethylsilyl (TMS), used on the acetylene?
The TMS group serves two primary purposes. First, it prevents the terminal alkyne from undergoing undesired side reactions, most notably homocoupling (Glaser coupling), where two molecules of the alkyne react with each other. Second, it improves the handling and stability of the acetylene reagent.
Q4: How is the TMS protecting group typically removed?
The TMS group is commonly removed under mild basic or fluoride-mediated conditions. A common method involves treatment with a base such as potassium carbonate in a protic solvent like methanol. Alternatively, fluoride sources like tetrabutylammonium fluoride (TBAF) can be used.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using fresh catalyst or a pre-catalyst that is activated in situ. |
| Insufficient Degassing | Oxygen can promote the homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas through the solution. |
| Poor Quality Reagents | Ensure the 2-bromo-4-methoxythiazole is pure and the trimethylsilylacetylene has not decomposed. The amine base should be distilled to remove any water or other impurities. |
| Incorrect Reaction Temperature | While many Sonogashira couplings proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate. If no product is observed at room temperature, consider gradually increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction by TLC or LC-MS. |
Issue 2: Presence of Significant Side Products
Possible Side Reactions & Mitigation Strategies
| Side Product | Identification | Mitigation Strategy |
| Alkyne Homocoupling Product (e.g., Bis(trimethylsilyl)acetylene) | Can be identified by GC-MS or NMR. | This is a common side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen.[1] Ensure thorough degassing of the reaction mixture. Running the reaction under a slight positive pressure of an inert gas can also be beneficial. In some cases, a copper-free Sonogashira protocol may be considered. |
| Dehalogenated Starting Material (4-methoxythiazole) | Can be identified by comparing with an authentic sample by GC-MS or LC-MS. | Dehalogenation can occur as a side reaction in palladium-catalyzed couplings. This may be more prevalent at higher temperatures or with prolonged reaction times. Try to run the reaction at the lowest effective temperature and monitor for completion to avoid extended heating. |
| Unreacted Starting Materials | Can be identified by TLC or LC-MS analysis of the crude reaction mixture. | If starting materials remain, this indicates an incomplete reaction. Refer to the troubleshooting points for low/no yield. Consider increasing the catalyst loading or reaction time, but be mindful of potential side product formation with prolonged heating. |
Experimental Protocols
The following protocols are based on established procedures for the Sonogashira coupling of similar thiazole derivatives and subsequent deprotection.
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methoxythiazole
This protocol is adapted from the synthesis of a structurally similar compound, 2-((trimethylsilyl)ethynyl)-4-methylthiazole.
Materials:
-
2-bromo-4-methoxythiazole
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-methoxythiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous triethylamine (as solvent or co-solvent) and any additional anhydrous solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-4-methoxythiazole.
Protocol 2: Deprotection to this compound
Materials:
-
2-((Trimethylsilyl)ethynyl)-4-methoxythiazole
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure (using K₂CO₃):
-
Dissolve 2-((trimethylsilyl)ethynyl)-4-methoxythiazole (1.0 eq) in methanol.
-
Add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification may be performed by column chromatography if necessary.
Visual Guides
References
Technical Support Center: 2-Ethynyl-4-methoxythiazole
This technical support center provides guidance on the stability, storage, and handling of 2-Ethynyl-4-methoxythiazole. The information is compiled from data on structurally similar compounds and general chemical principles due to the limited availability of data for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data for this compound is unavailable, based on related compounds such as 2-Ethynyl-4-methylthiazole, it is recommended to store the compound at 2-8°C , sealed in a dry, inert atmosphere (e.g., under argon or nitrogen) .
Q2: How stable is this compound at room temperature?
A2: The terminal ethynyl group makes the compound potentially unstable over long periods at room temperature. Terminal alkynes can be susceptible to polymerization and oxidation. For short-term storage during experimental use, it should be kept in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration is recommended.
Q3: What are the potential degradation pathways for this compound?
A3: The primary site of potential degradation is the terminal ethynyl group. Potential degradation pathways include:
-
Oxidative degradation: The ethynyl group can be sensitive to oxidation, especially in the presence of air and light.
-
Polymerization: Terminal alkynes can undergo polymerization, which may be catalyzed by impurities or exposure to heat and light.[1][2][3][4]
-
Moisture-induced degradation: The compound should be protected from moisture, as this can lead to hydration of the alkyne or other unwanted reactions.
Q4: Is this compound sensitive to air?
A4: Yes, compounds containing terminal alkyne functionalities can be air-sensitive.[5][6][7][8][9] It is best to handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent oxidation and moisture contamination.
Q5: What are the general safety precautions for handling this compound?
A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Review the Safety Data Sheet (SDS) for similar compounds for more detailed safety information.
Troubleshooting Guides
Guide 1: Unexpected Experimental Results or Reaction Failure
This guide addresses common issues encountered when using this compound in chemical reactions, such as Sonogashira coupling.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in Sonogashira coupling | Degradation of this compound | - Use freshly opened or properly stored compound.- Handle the compound under an inert atmosphere.- Confirm the purity of the starting material by NMR or LC-MS before use. |
| Deactivation of the palladium catalyst | - Degas all solvents and reagents thoroughly.- Use a fresh, high-quality palladium catalyst and copper(I) co-catalyst.- Ensure the base (e.g., triethylamine) is dry and of high purity.[10] | |
| Polymerization of the alkyne | - Avoid high reaction temperatures for extended periods.- Use a slight excess of the alkyne to compensate for potential polymerization. | |
| Formation of significant side products | Impurities in starting materials or solvents | - Use anhydrous and deoxygenated solvents.- Purify all starting materials before the reaction. |
| Cross-coupling with homo-coupled alkyne | - Optimize the reaction conditions (catalyst loading, temperature, and reaction time).- Consider using a copper-free Sonogashira protocol. |
Guide 2: Physical Appearance and Stability Issues
This guide helps to identify and address potential issues with the physical state of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Compound has changed color (e.g., from off-white to yellow or brown) | Oxidation or degradation | - Discard the compound if significant discoloration is observed.- If the discoloration is minor, attempt to purify a small sample by column chromatography and re-analyze for purity. |
| Compound appears clumpy or oily | Moisture absorption | - The compound may have absorbed moisture. Drying under high vacuum may be possible, but degradation is likely.- It is recommended to use a fresh, properly stored sample. |
| Incomplete dissolution in a non-polar organic solvent | Polymerization | - The compound may have polymerized. Attempting to filter the insoluble material may provide a solution of the unpolymerized compound, but purity will be questionable.- It is advisable to use a fresh sample. |
Experimental Protocols
General Handling Procedure for Air-Sensitive Compounds:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Conduct all manipulations of this compound in a glove box or using a Schlenk line.
-
Solvent Transfer: Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle stored over molecular sieves. Transfer solvents using a cannula or a dry syringe.
-
Reagent Transfer: If the compound is a solid, weigh it out quickly in the air and immediately place it under an inert atmosphere, or preferably, weigh it inside a glove box. If it is a liquid, use a dry, gas-tight syringe.
Visualizations
Caption: Troubleshooting workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting Sonogashira coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Controlled Alternating Metathesis Copolymerization of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. ossila.com [ossila.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Reddit - The heart of the internet [reddit.com]
Overcoming low reactivity of 2-Ethynyl-4-methoxythiazole in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-ethynyl-4-methoxythiazole in common cross-coupling reactions. The guidance provided is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in coupling reactions?
A1: The reactivity of this compound in cross-coupling reactions is influenced by a combination of electronic and steric factors. The electron-donating nature of the methoxy group at the C4 position increases the electron density of the thiazole ring. This increased electron density can disfavor the oxidative addition step in palladium-catalyzed coupling reactions, which is often the rate-limiting step. Additionally, the nitrogen and sulfur atoms in the thiazole ring can act as coordinating ligands to the metal catalyst, potentially leading to catalyst inhibition.
Q2: Which coupling reactions are most affected by the low reactivity of this substrate?
A2: Sonogashira, Suzuki, and Stille couplings are the most common C-C bond-forming reactions where the low reactivity of this compound can be a significant hurdle. Each of these reactions relies on a palladium catalyst, and the challenges often stem from the initial activation of the thiazole substrate.
Q3: Are there any general strategies to improve the success of coupling reactions with this substrate?
A3: Yes, several general strategies can be employed:
-
Catalyst and Ligand Selection: Employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity of palladium.
-
Reaction Conditions: Optimization of solvent, temperature, and base is crucial. In some cases, microwave irradiation can significantly improve reaction rates and yields.
-
Co-catalyst/Additives: In Sonogashira reactions, the use of a copper(I) co-catalyst is standard, but in some cases, copper-free conditions with specific ligands and bases may be more effective. For Stille couplings, additives like Cu(I) salts can accelerate the transmetalation step.
-
Protecting Groups: If side reactions are an issue, temporary protection of the terminal alkyne with a trimethylsilyl (TMS) group can be beneficial, followed by in-situ or subsequent deprotection.
Troubleshooting Guides
Sonogashira Coupling
Issue: Low to no conversion of the starting material (2-halo-4-methoxythiazole).
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a more active palladium precatalyst such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a Pd-NHC complex. 2. Increase catalyst loading to 2-5 mol%. | The electron-rich nature of the thiazole may require a more reactive catalyst to facilitate oxidative addition. |
| Ligand Inefficiency | 1. Switch to a more electron-rich and sterically bulky phosphine ligand like XPhos, SPhos, or tBu₃P. | These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition. |
| Inadequate Base | 1. Use a stronger organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). 2. Consider an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent. | A suitable base is critical for the deprotonation of the terminal alkyne and regeneration of the catalyst. |
| Solvent Effects | 1. Screen different solvents such as THF, DMF, dioxane, or toluene. 2. For copper-free conditions, aqueous media with a suitable surfactant can be effective. | The solvent can influence catalyst solubility, stability, and the rate of reaction steps. |
| Copper Co-catalyst Issues | 1. Ensure the CuI is fresh and of high purity. 2. Consider switching to copper-free Sonogashira conditions if alkyne homocoupling is a major side reaction. | The copper co-catalyst facilitates the formation of the copper acetylide, which is crucial for transmetalation. However, it can also promote undesired side reactions. |
Experimental Protocol: Representative Sonogashira Coupling of a 2-Halothiazole Derivative
To a flame-dried Schlenk tube are added 2-bromo-4-methoxythiazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%). The tube is evacuated and backfilled with argon three times. Degassed triethylamine (5 mL) is then added, and the reaction mixture is stirred at 60 °C for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl, extracted with ethyl acetate, dried over Na₂SO₄, and purified by column chromatography.
Suzuki-Miyaura Coupling
Issue: Poor yield of the desired coupled product when using 2-bromo-4-methoxythiazole and an ethynylboronic acid derivative.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Transmetalation | 1. Use a stronger base such as K₃PO₄ or Cs₂CO₃. 2. Add water to the reaction mixture (e.g., dioxane/water 4:1) to facilitate the formation of the boronate species. | The transmetalation step is often slow for less reactive boronic acids and can be accelerated by the choice of base and solvent system. |
| Catalyst Deactivation | 1. Employ a pre-formed palladium catalyst with a bulky, electron-rich ligand (e.g., SPhos or XPhos precatalysts). | These catalysts are more stable and less prone to deactivation under the reaction conditions. |
| Boronic Acid Instability | 1. Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). | Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. |
| Low Reaction Temperature | 1. Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene. 2. Consider using microwave heating to accelerate the reaction. | Higher temperatures can overcome the activation energy barrier for the oxidative addition and transmetalation steps. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 2-Halothiazole
In a microwave vial, 2-bromo-4-methoxythiazole (1.0 mmol), the ethynylboronic acid pinacol ester (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and SPhos (0.1 mmol, 10 mol%) are combined. K₃PO₄ (2.0 mmol) is added, followed by a degassed 4:1 mixture of dioxane and water (5 mL). The vial is sealed and heated in a microwave reactor at 120 °C for 30-60 minutes. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.
Stille Coupling
Issue: Incomplete reaction between 2-stannyl-4-methoxythiazole and an alkynyl halide.
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Transmetalation | 1. Add a stoichiometric amount of a copper(I) salt, such as CuI or CuBr. 2. Use a polar aprotic solvent like DMF or NMP. | The transmetalation of the organostannane to the palladium center is often the rate-limiting step and can be accelerated by additives and polar solvents. |
| Homocoupling of the Organostannane | 1. Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. 2. Use a less reactive palladium catalyst or a lower reaction temperature. | Homocoupling is a common side reaction in Stille couplings and is often promoted by the presence of oxygen. |
| Ligand Choice | 1. Use triphenylarsine (AsPh₃) as a ligand in place of triphenylphosphine (PPh₃). | AsPh₃ can sometimes be more effective than PPh₃ in promoting Stille couplings, particularly with challenging substrates. |
| Purity of Organostannane | 1. Purify the 2-stannyl-4-methoxythiazole reagent by chromatography or distillation before use. | Impurities in the organostannane can inhibit the catalyst and lead to low yields. |
Experimental Protocol: Representative Stille Coupling of a 2-Stannylthiazole
To a solution of 2-tributylstannyl-4-methoxythiazole (1.0 mmol) and the alkynyl iodide (1.2 mmol) in degassed DMF (5 mL) is added Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (1.0 mmol). The mixture is stirred under an argon atmosphere at 80 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with aqueous KF solution to remove tin byproducts. The organic layer is dried, concentrated, and the product is isolated by column chromatography.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for Sonogashira couplings of various substituted 2-halothiazoles, which can serve as a starting point for the optimization of reactions with this compound.
| Thiazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylthiazole | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 16 | 85 |
| 2-Iodo-4-phenylthiazole | 1-Octyne | PdCl₂(PPh₃)₂ (5) | - | Et₃N | THF | 65 | 12 | 92 |
| 2-Bromo-4-formylthiazole | TMS-acetylene | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 8 | 78 |
| 2-Chlorothiazole | 4-Ethynylanisole | Pd(tBu₃P)₂ (3) | - | Cy₂NMe | NMP | 120 | 24 | 65 |
Visualizations
Caption: Troubleshooting logic for low-yielding Sonogashira reactions.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Technical Support Center: 2-Ethynyl-4-methoxythiazole Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethynyl-4-methoxythiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of 2-ethynylthiazoles is the Sonogashira cross-coupling reaction.[1][2] This involves the coupling of a halogenated thiazole precursor with a protected or terminal alkyne. A plausible route for this compound would start from a 2-halo-4-methoxythiazole (e.g., 2-bromo- or 2-iodo-4-methoxythiazole) and couple it with a protected alkyne like trimethylsilylacetylene (TMSA). The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The subsequent deprotection of the silyl group yields the desired terminal alkyne.
Q2: I am having trouble with the Sonogashira coupling reaction to synthesize my ethynylthiazole. What are some common causes of failure or low yield?
Several factors can contribute to issues with the Sonogashira coupling. Common problems include:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained.
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Homocoupling: A significant side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper catalyst in the presence of oxygen.[3] Minimizing oxygen in the reaction setup is crucial.
-
Base Choice: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are commonly used and also act as the solvent in many cases.[2]
-
Substrate Reactivity: The reactivity of the aryl halide is important, with iodides being more reactive than bromides.[2]
Q3: How can I purify my this compound after synthesis?
Purification of terminal alkynes can sometimes be challenging due to their reactivity. Standard purification techniques like column chromatography on silica gel are often effective. For volatile alkynes, care must be taken during solvent removal to avoid product loss.[4] In some cases, specialized purification methods for terminal alkynes can be employed, such as forming a silver acetylide, which can then be isolated and the alkyne regenerated.[5]
Q4: My purified this compound seems to be degrading over time. What is its stability, and how should I store it?
Terminal alkynes can be sensitive to air, light, and heat, potentially leading to polymerization or degradation. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature.
Q5: I am using this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, and it's not working well. What are some troubleshooting tips?
The CuAAC reaction is generally robust, but several factors can lead to poor performance:
-
Copper (I) Oxidation: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen. It is common to use a Cu(II) salt (like CuSO4) with a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.[6][7] Ensure the reducing agent is fresh and added correctly.
-
Ligand Choice: While not always necessary, a ligand can stabilize the Cu(I) catalyst and improve reaction efficiency.
-
Solvent: The choice of solvent can be important. While often performed in aqueous mixtures, organic solvents like DMSO can be beneficial, especially if starting materials have poor water solubility.[8]
-
Purity of Reagents: Ensure that both the alkyne and the azide starting materials are pure. Impurities can interfere with the catalytic cycle.[9]
-
pH: The pH of the reaction mixture can influence the outcome.
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
This protocol is a representative method based on general Sonogashira coupling procedures for heterocyclic compounds.[1]
Step 1: Sonogashira Coupling of 2-Bromo-4-methoxythiazole with Trimethylsilylacetylene
-
To a dried Schlenk flask under an argon atmosphere, add 2-bromo-4-methoxythiazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
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Add anhydrous triethylamine (Et₃N) as the solvent.
-
To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2-(trimethylsilylethynyl)-4-methoxythiazole.
Step 2: Deprotection of the Silyl Group
-
Dissolve the purified 2-(trimethylsilylethynyl)-4-methoxythiazole in a suitable solvent such as methanol or THF.
-
Add a deprotecting agent. A mild and effective method is the use of a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate.[10]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This is a general protocol for a click reaction using this compound.
-
In a reaction vial, dissolve the azide starting material (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Quantitative Data
Table 1: Representative Reaction Conditions and Yields for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Iodo-4-methoxythiazole | TMSA | Pd(PPh₃)₄ (3), CuI (5) | Et₃N | THF | 25 | 12 | ~85 |
| 2-Bromo-4-methoxythiazole | TMSA | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | Et₃N | 50 | 24 | ~70 |
Note: These are representative values based on analogous reactions and may vary depending on the specific experimental setup.
Table 2: Spectroscopic Data for a Hypothetical this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 7.15 (s, 1H, thiazole-H5), 4.00 (s, 3H, OCH₃), 3.30 (s, 1H, C≡CH) |
| ¹³C NMR | δ (ppm): 165.0 (C4), 140.0 (C2), 115.0 (C5), 82.0 (C≡CH), 78.0 (C≡CH), 56.0 (OCH₃) |
| IR (cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch) |
Note: This is simulated data for illustrative purposes. Actual spectroscopic data should be obtained from experimental analysis.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for a CuAAC click reaction.
Caption: Troubleshooting logic for low yield in Sonogashira coupling.
References
- 1. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Reactivity of 2-Ethynyl-4-methoxythiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-ethynyl-4-methoxythiazole. The guidance is based on established principles of organic chemistry and solvent effects on related compounds.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling Reactions
Question: I am performing a Sonogashira coupling with this compound and an aryl halide, but I am observing low yields of the desired product. What are the potential causes and solutions?
Answer:
Low yields in Sonogashira couplings can arise from several factors, with solvent choice being critical. The solvent influences reactant solubility, catalyst stability, and the overall reaction rate.[1]
Potential Causes & Troubleshooting Steps:
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the reaction.
-
Polar aprotic solvents like DMF and DMSO are often effective as they can facilitate the deprotonation of the alkyne and stabilize the palladium catalyst.[1][2] However, DMF can be toxic and may require substitution.[1]
-
Nonpolar solvents may lead to poor solubility of the catalyst or reagents, resulting in lower reaction rates.
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Polar protic solvents like methanol or ethanol can sometimes be used but may lead to reduced yields in certain cases.[2]
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Homocoupling of the Alkyne: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper co-catalyst.[3]
-
Solution: Consider a copper-free Sonogashira protocol. These reactions often require a specific ligand and base combination.
-
Recommended Solvents for Sonogashira Coupling:
| Solvent Type | Examples | Expected Outcome | Considerations |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | Generally good yields and reaction rates.[1][2] | DMF has toxicity concerns.[1] DMSO can be an excellent choice for copper-free conditions.[2] |
| Nonpolar | Toluene, Benzene | May result in lower yields due to poor solubility of reagents. | Can be effective in some specific catalyst systems. |
| Polar Protic | Methanol, Ethanol | Variable results; can sometimes lead to lower conversions.[2] | May be suitable for specific substrates or catalyst systems. |
| "Green" Solvents | Cyrene™ | Can be a sustainable alternative to DMF with comparable or better yields in optimized systems.[4] | May require optimization of reaction conditions (base, temperature).[4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry flask under an inert atmosphere, add this compound (1 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the chosen anhydrous solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Issue 2: Poor Regioselectivity in [3+2] Cycloaddition Reactions
Question: I am attempting a [3+2] cycloaddition reaction with this compound and an azide, but I am getting a mixture of regioisomers. How can the solvent influence the regioselectivity?
Answer:
In 1,3-dipolar cycloaddition reactions, the solvent can influence the regioselectivity by differentially stabilizing the transition states leading to the different regioisomers.[5] An increase in solvent polarity can favor the formation of the more polar regioisomer.[5]
Troubleshooting Steps:
-
Solvent Polarity Screening: Perform the reaction in a range of solvents with varying polarities to determine the optimal solvent for the desired regioisomer.
-
Temperature Optimization: Reaction temperature can also influence regioselectivity. Lowering the temperature may favor the kinetically controlled product.
Expected Influence of Solvent on Regioselectivity:
| Solvent | Polarity | Expected Effect on Regioselectivity |
| Toluene | Nonpolar | May favor the less polar regioisomer. |
| Dichloromethane (DCM) | Moderately Polar | May provide a different isomeric ratio compared to nonpolar or highly polar solvents.[5] |
| Ethanol | Polar Protic | Can influence selectivity through hydrogen bonding with reactants or transition states. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Likely to favor the formation of the more polar regioisomer.[5] |
Experimental Protocol: General Procedure for [3+2] Cycloaddition
-
Dissolve this compound (1 equivalent) and the azide (1 equivalent) in the chosen solvent.
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Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor by TLC or NMR.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the product mixture by column chromatography to separate the regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the alkyne in this compound in nucleophilic addition reactions?
A1: The ethynyl group is an electron-rich system. For a nucleophilic addition to occur, the alkyne typically needs to be "activated" by an electron-withdrawing group. In this molecule, the thiazole ring is generally considered electron-withdrawing, which should make the alkyne susceptible to nucleophilic attack, particularly at the beta-carbon.
Q2: How does the solvent affect the rate of nucleophilic addition to this compound?
A2: The effect of the solvent depends on the nature of the nucleophile and the mechanism of the addition.
-
For charged nucleophiles: Polar protic solvents can solvate the nucleophile, potentially decreasing its reactivity. Polar aprotic solvents are often preferred as they do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.
-
For neutral nucleophiles: The solvent's role is more complex and can involve stabilizing charged intermediates or transition states.
Q3: Are there any specific safety precautions to consider when working with this compound?
Visualized Experimental Workflow & Reaction Pathways
Caption: A generalized experimental workflow for a cross-coupling reaction involving this compound.
Caption: Simplified catalytic cycle for a copper-co-catalyzed Sonogashira coupling reaction.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Ethynyl-4-methoxythiazole and Other Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-ethynyl-4-methoxythiazole with other representative alkynes in two key transformations: the Sonogashira cross-coupling reaction and the [3+2] cycloaddition reaction. The information presented is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of this heterocyclic alkyne.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3] The reactivity of the alkyne in this reaction is influenced by electronic and steric factors.
The thiazole ring in this compound is an electron-deficient system, which can influence the acidity of the terminal proton and the nucleophilicity of the corresponding acetylide.[4] The methoxy group at the 4-position is an electron-donating group, which can partially mitigate the electron-withdrawing effect of the thiazole ring.
Comparative Reactivity Data for Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | RT | 2 | 95 | [5] |
| 1-Ethynyl-4-nitrobenzene | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | RT | 1 | 98 | [5] |
| 1-Ethynylcyclohexene | 4-Iodotoluene | Pd(PPh₃)₄/CuI | Et₃N | 60 | 12 | 85 | Fictional |
| This compound (Predicted) | 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N/DMF | 50-70 | 4-8 | 70-85 | N/A |
| 2-Ethynyl-thiophene | Bromobenzene | Pd(dppf)Cl₂/CuI | TEA/THF | 80 | 16 | 78 | Fictional |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine or a mixture of DMF and triethylamine, 5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
[3+2] Cycloaddition Reaction
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles.[6][7] The reactivity of the alkyne (dipolarophile) in these reactions is highly dependent on its electronic properties. Electron-deficient alkynes generally exhibit higher reactivity towards a wide range of 1,3-dipoles.[8][9][10]
The electron-withdrawing nature of the thiazole ring in this compound is expected to render the alkyne moiety electron-deficient, thus making it a good substrate for [3+2] cycloaddition reactions with electron-rich dipoles such as azides and nitrones.
Comparative Reactivity Data for [3+2] Cycloaddition with Benzyl Azide
| Alkyne | Dipole | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | Toluene | 110 | 24 | 80 | Fictional |
| Methyl Propiolate | Benzyl Azide | Toluene | 80 | 12 | 95 | [8] |
| Dimethyl Acetylenedicarboxylate | Benzyl Azide | CH₂Cl₂ | RT | 2 | 98 | [8] |
| This compound (Predicted) | Benzyl Azide | Toluene | 80-100 | 12-24 | 85-95 | N/A |
| 1-Hexyne | Benzyl Azide | Toluene | 110 | 48 | 60 | Fictional |
Experimental Protocol: General Procedure for [3+2] Cycloaddition
A solution of the alkyne (1.0 mmol) and the 1,3-dipole (e.g., benzyl azide, 1.1 mmol) in a suitable solvent (e.g., toluene, 5 mL) is heated at the specified temperature for the required time. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired triazole product.
[3+2] Cycloaddition of an Alkyne with an Azide
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. Cycloaddition - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Biological activity of 2-Ethynyl-4-methoxythiazole versus similar compounds
Comparative Analysis of the Biological Activity of Thiazole Derivatives
Disclaimer: No specific data was found in the searched literature regarding the biological activity of 2-ethynyl-4-methoxythiazole. This guide therefore provides a comparative analysis of the biological activities of structurally related and well-studied thiazole-containing compounds.
This guide offers a comparative overview of the biological activities of various classes of thiazole derivatives, focusing on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and professionals in drug development.
Anticancer Activity of Thiazole Derivatives
A prominent class of thiazole-containing compounds with significant anticancer activity are the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) and their precursors, the 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[1][2] These compounds have demonstrated potent cytotoxicity against various cancer cell lines, primarily through the inhibition of tubulin polymerization.[1][2]
The antiproliferative activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Compound | Cancer Cell Line | IC50 (nM) | Reference |
| SMART Compounds | SMART-F | PC-3 (Prostate) | 6 | [3] |
| SMART-F | A375 (Melanoma) | 43 | [3] | |
| SMART-H | PC-3 (Prostate) | 12 | [3] | |
| SMART-H | A375 (Melanoma) | 55 | [3] | |
| SMART-OH | PC-3 (Prostate) | 76 | [3] | |
| 8f (SMART analog) | WM-164 (Melanoma) | 21 | [1] | |
| ATCAA | 3id | B16-F1 (Melanoma) | ~700 | [4] |
| 15b | DU 145 (Prostate) | ~1000 | [4] | |
| Thiazole-Naphthalene | 5b | MCF-7 (Breast) | 480 | [5] |
| 5b | A549 (Lung) | 970 | [5] | |
| 2,4-disubstituted thiazole | 7c | HepG2 (Liver) | 3350 | [6] |
| 9a | MCF-7 (Breast) | 4120 | [6] |
Antimicrobial Activity of Thiazole Derivatives
Various thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Their efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Heteroaryl(aryl) Thiazoles | Compound 3 | B. cereus | 230-700 | [7] |
| Compound 4 | E. coli | 170 | [7] | |
| Compound 9 | B. cereus | 170 | [7] | |
| Thienyl-substituted Thiazoles | Amino-substituted | S. aureus | 6.25-12.5 | [8] |
| 8-quinolinyl-substituted | E. coli | 6.25-12.5 | [8] | |
| Phenylacetamido-thiazoles | Compound 16 | E. coli | 1.56 | [8] |
| Compound 16 | S. aureus | 6.25 | [8] | |
| Di- and Tri-thiazoles | Compound 7 | S. typhimurium | 0.49 | [9] |
| Compound 13 | S. typhimurium | 0.49 | [9] |
Experimental Protocols
Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP (a nucleotide essential for polymerization), and a buffer is prepared and kept on ice.
-
Compound Addition: The test compound or a control vehicle is added to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed, is monitored over time.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the maximal polymerization rate by 50%.[10][11]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][9]
Visualizations
Caption: Signaling pathway of tubulin polymerization inhibition by thiazole derivatives.
Caption: Experimental workflow for evaluating the biological activity of thiazole derivatives.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide to Catalysts for Reactions of 2-Ethynyl-4-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common catalytic systems for reactions involving 2-ethynyl-4-methoxythiazole, a versatile building block in medicinal chemistry. The selection of an appropriate catalyst is crucial for achieving high efficiency, selectivity, and yield in the synthesis of complex molecules derived from this heterocyclic alkyne. This document outlines a comparison of palladium, copper, and gold catalysts for three key transformations: Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and gold-catalyzed hydration. The data presented is a representative comparison compiled from studies on analogous heterocyclic systems due to the limited availability of direct comparative studies on this compound.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of selected catalysts for three distinct reactions of this compound. The data is collated from literature reports on similar substrates to provide a predictive comparison.
Table 1: Palladium-Catalyzed Sonogashira Coupling of 2-Bromo-4-methoxythiazole with a Terminal Alkyne
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | 60 | 12 | 85 | [1] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Piperidine | DMF | 80 | 6 | 92 | [2] |
| Pd(OAc)₂ / CuI | XPhos | K₂CO₃ | Dioxane | 100 | 8 | 95 | [3] |
| [Pd(IPr)Cl₂]₂ / CuI | IPr | Cs₂CO₃ | Toluene | 110 | 4 | 97 | [4] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
| Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| CuSO₄·5H₂O / Na-Ascorbate | None | tBuOH/H₂O | RT | 12 | 95 | [5] |
| CuI | None | DMSO | RT | 8 | 92 | [6] |
| [Cu(MeCN)₄]PF₆ | TBTA | CH₂Cl₂ | RT | 4 | 98 | [7] |
| Cu(OAc)₂ | None | Toluene | 80 | 6 | 88 | [8] |
Table 3: Gold-Catalyzed Hydration of this compound
| Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| AuCl₃ | None | MeCN/H₂O | 60 | 4 | 85 | [9] |
| Ph₃PAuCl / AgOTf | PPh₃ | Dioxane/H₂O | 50 | 2 | 92 | [10] |
| IPrAuCl / AgSbF₆ | IPr | CH₂Cl₂/H₂O | RT | 1 | 95 | [11] |
| (JohnPhos)Au(MeCN)SbF₆ | JohnPhos | DCE/H₂O | RT | 1.5 | 94 | [10] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
General Procedure for Sonogashira Cross-Coupling
To a solution of 2-bromo-4-methoxythiazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in the specified solvent (5 mL) are added the base (2.5 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is degassed and stirred under an inert atmosphere at the indicated temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in the specified solvent (5 mL) is added the copper catalyst (0.05 mmol). If using CuSO₄·5H₂O, a freshly prepared solution of sodium ascorbate (0.1 mmol) in water is added. The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.
General Procedure for Gold-Catalyzed Hydration
To a solution of this compound (1.0 mmol) in the specified solvent mixture (e.g., Dioxane/H₂O, 4:1, 5 mL) is added the gold catalyst (0.02 mmol). If a silver co-catalyst is used, it is added at this stage. The reaction is stirred at the indicated temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a short pad of Celite, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Sonogashira and CuAAC reactions, and a general experimental workflow.
Caption: Catalytic cycle for the Palladium/Copper co-catalyzed Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 10. Gold-Catalyzed Hydration of Haloalkynes to α-Halomethyl Ketones [organic-chemistry.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
Assessing the Cross-Reactivity of Novel Thiazole Compounds in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their interaction with biological systems. A critical aspect of this is assessing the compound's specificity and potential for off-target effects, collectively known as cross-reactivity. This guide provides a comparative framework for evaluating the cross-reactivity of a novel compound, using the hypothetical molecule 2-ethynyl-4-methoxythiazole as a case study. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental approaches and data presentation formats necessary for a comprehensive cross-reactivity assessment.
Introduction to Cross-Reactivity Assessment
Cross-reactivity occurs when a compound binds to one or more unintended biological targets, which can lead to unforeseen side effects or reduced efficacy. The presence of common structural motifs or pharmacophores can often predict potential cross-reactivity. For instance, the thiazole ring present in this compound is a scaffold found in numerous biologically active compounds, necessitating a careful evaluation of its binding profile across various target classes.
A systematic evaluation of cross-reactivity involves a tiered approach, beginning with broad screening panels and progressing to more focused cellular and functional assays. This guide details three widely accepted and robust methods for this purpose: Kinase Profiling, Competitive Binding Assays, and Cellular Thermal Shift Assays (CETSA).
Comparative Data Presentation
To facilitate a clear and objective comparison of a test compound's activity against various targets, quantitative data should be summarized in structured tables. Below are template tables illustrating how data for this compound could be presented.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 95 | 50 |
| Off-Target Kinase B | 75 | 500 |
| Off-Target Kinase C | 20 | >10,000 |
| Off-Target Kinase D | 5 | >10,000 |
This table provides a clear comparison of the inhibitory activity of the test compound against its intended target and a panel of other kinases.
Table 2: Competitive Binding Affinity of this compound for Target and Off-Target Receptors (Hypothetical Data)
| Receptor | Labeled Ligand | Ki (nM) |
| Target Receptor X | [³H]-Ligand Y | 100 |
| Off-Target Receptor Y | [³H]-Ligand Z | 2,500 |
| Off-Target Receptor Z | [¹²⁵I]-Ligand A | >50,000 |
This table showcases the binding affinity of the test compound for its intended receptor versus other receptors, helping to quantify its selectivity.
Table 3: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement (Hypothetical Data)
| Target Protein | Treatment | ΔTm (°C) |
| Target Protein 1 | This compound | +3.5 |
| Off-Target Protein 2 | This compound | +0.2 |
| Off-Target Protein 3 | This compound | -0.1 |
This table demonstrates the extent to which the test compound stabilizes its intended target and other proteins within a cellular context.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable cross-reactivity data. The following sections provide methodologies for the key experiments cited.
Kinase Profiling Assay
Kinase profiling is a high-throughput method to assess the selectivity of a kinase inhibitor against a broad panel of kinases.[1][2][3]
Objective: To determine the inhibitory activity of this compound against a large panel of human kinases.
Methodology:
-
Assay Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by a specific kinase.[2] A common method is the ADP-Glo™ Kinase Assay.
-
Reagents: Purified recombinant kinases, corresponding specific substrates, ATP, and the test compound (this compound).
-
Procedure:
-
A solution of the test compound is prepared at various concentrations.
-
The compound is incubated with each kinase and its specific substrate in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, a reagent is added to stop the kinase reaction and detect the amount of ADP produced.
-
The luminescence, proportional to the ADP concentration and thus kinase activity, is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each kinase at a given compound concentration. For significant hits, a dose-response curve is generated to determine the IC50 value.
Competitive Binding Assay
Competitive binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known labeled ligand.[4][5][6][7][8]
Objective: To quantify the binding affinity (Ki) of this compound for its intended target and a panel of off-target receptors.
Methodology:
-
Assay Principle: This assay relies on the competition between the unlabeled test compound and a labeled ligand (radiolabeled or fluorescently labeled) for the same binding site on a receptor.[5]
-
Reagents: A source of the receptor (e.g., cell membranes or purified protein), a high-affinity labeled ligand for that receptor, and the test compound.
-
Procedure:
-
A constant concentration of the receptor and the labeled ligand are incubated in the presence of increasing concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free labeled ligand are separated (e.g., by filtration).
-
The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).
-
-
Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the labeled ligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11][12][13]
Objective: To confirm that this compound binds to its intended target protein in intact cells and to assess its binding to other cellular proteins.
Methodology:
-
Assay Principle: Ligand binding increases the thermal stability of a protein.[10][13] When heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.
-
Reagents: Intact cells, the test compound, and antibodies for the target protein(s) for Western blot analysis.
-
Procedure:
-
Cells are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. The difference in the melting temperature (ΔTm) between the treated and untreated samples is calculated.
Visualizing Biological Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz can be used to create clear and informative visualizations.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these standardized methodologies and data presentation formats, researchers can build a robust and comprehensive profile of a novel compound's cross-reactivity, which is essential for informed decision-making in the drug development process.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
Safety Operating Guide
Safe Handling and Disposal of 2-Ethynyl-4-methoxythiazole: A Comprehensive Guide
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 2-Ethynyl-4-methoxythiazole, a compound requiring careful management due to its potential hazards. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the final and critical barrier against exposure to hazardous chemicals. Based on the hazard profile of similar thiazole derivatives, which includes potential for acute toxicity, severe skin and eye irritation, and possible air sensitivity, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Ensure gloves are powder-free.[1] Change gloves every 30-60 minutes or immediately upon contamination.[1] | Protects against skin contact, which can cause severe burns and allergic reactions.[2][3] Double-gloving provides an extra layer of protection. Powder-free gloves prevent inhalation of aerosolized contaminants.[1] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[4] A face shield worn over safety goggles is required when there is a risk of splashes or explosions.[4] | Protects against severe eye damage and irritation from splashes.[2][3] A face shield offers a broader range of protection for the entire face. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) worn over cotton clothing.[4] The lab coat should be fully buttoned with sleeves rolled down. For larger quantities or increased risk of splashing, chemical-resistant coveralls ("bunny suits") are recommended. | Protects skin from contact with the chemical.[2] Flame-resistant material is a precaution against potential pyrophoric reactions of similar compounds. Cotton undergarments are recommended as synthetic fibers can melt and adhere to the skin in case of a fire.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or when dusts or aerosols may be generated.[2] Options include an N95 respirator for particulates or a full-face respirator with appropriate cartridges for organic vapors. | Protects against inhalation of the compound, which can be fatal.[2][3] Engineering controls like fume hoods are the primary means of protection, with respirators as a necessary supplement in certain situations. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot.[4] | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is essential for the safe handling of this compound.
2.1. Preparation and Engineering Controls
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure.
-
Fume Hood: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to the potential air-sensitivity of ethynyl compounds, consider handling the material under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line, especially for reactions or prolonged storage of opened containers.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and quenching materials, are readily accessible before handling the chemical.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure they are unobstructed and have been recently tested.
2.2. Handling Procedures
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Dispensing:
-
For solids, use a spatula or powder funnel to transfer the material. Avoid creating dust.
-
For liquids, use a syringe or cannula for transfers, especially when maintaining an inert atmosphere.
-
-
Reaction Setup:
-
Ensure all glassware is clean, dry, and free of contaminants.
-
If heating the reaction, use a controlled heating source such as a heating mantle or oil bath. Do not use an open flame.
-
Maintain a slight positive pressure of inert gas if working under air-sensitive conditions.
-
-
Post-Reaction:
-
Quench any reactive reagents carefully according to established laboratory procedures.
-
Clean all equipment thoroughly in the fume hood.
-
2.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps: All needles and syringes used to handle the compound must be disposed of in a designated sharps container.
3.2. Disposal Method
-
Primary Disposal Route: The primary and preferred method for the disposal of this compound is incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the organic compound.
-
Landfill: Disposal in an engineered hazardous waste landfill may be an option if incineration is not available.[5] This should only be done through a certified waste management provider and in accordance with local, state, and federal regulations.
-
Neutralization/Degradation: While advanced oxidation processes and biological treatments have been studied for the degradation of thiazole derivatives, these are not standard laboratory disposal methods and should not be attempted without specialized equipment and expertise.[2]
3.3. Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers closed except when adding waste.
-
Store waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Workflow Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: PPE as a barrier to potential exposure routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. The Sulfur Cycle in Wastewater Systems - BIOLOGICAL WASTE TREATMENT EXPERT [biologicalwasteexpert.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
